(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester
Overview
Description
(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by a cyclopentyl ring with a hydroxyl group and a carbamic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Protection of the hydroxyl group: The hydroxyl group on the cyclopentyl ring can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Formation of the carbamic acid ester: The protected cyclopentyl alcohol can then be reacted with tert-butyl carbamate (Boc₂O) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carbamic acid ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamic acid ester can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in ether, followed by hydrolysis.
Substitution: Nucleophiles such as halides or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Cyclopentanone
Reduction: Cyclopentylamine
Substitution: Various substituted cyclopentyl derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Cyclopentanol: Similar structure but lacks the carbamic acid ester group.
Cyclopentylamine: Similar core structure but with an amine group instead of the ester.
Benzyl carbamate: Similar functional group but with a benzyl ring instead of cyclopentyl.
Uniqueness: (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester is unique due to its combination of a cyclopentyl ring with both a hydroxyl and a carbamic acid ester group, which provides distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester, commonly referred to as M4, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
M4 is characterized by its unique cyclopentyl structure and the presence of a tert-butyl ester group. The molecular formula is , and it has a molecular weight of approximately 213.29 g/mol. The compound's structural features contribute to its biological activity, particularly in neuroprotection and enzyme inhibition.
Inhibition of Enzymes
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase enzymes. These enzymes play crucial roles in the pathology of Alzheimer's disease by facilitating the aggregation of amyloid-beta peptides (Aβ) and the breakdown of acetylcholine, respectively. By inhibiting these enzymes, M4 may help reduce amyloid plaque formation and improve cholinergic signaling in the brain .
Neuroprotective Effects
In vitro studies have demonstrated that M4 protects astrocytes from Aβ-induced toxicity. When astrocytes were exposed to Aβ1-42, M4 treatment resulted in increased cell viability from 43.78% to 62.98% compared to untreated controls . This protective effect is associated with a reduction in pro-inflammatory cytokines such as TNF-α, indicating that M4 may modulate inflammatory responses in neurodegenerative conditions.
In Vitro Studies
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Cell Viability Assay : Astrocyte cultures treated with M4 showed significant improvements in cell viability when co-treated with Aβ1-42.
Treatment Group Cell Viability (%) Control 100 Aβ1-42 Only 43.78 ± 7.17 Aβ1-42 + M4 (100 μM) 62.98 ± 4.92 - Cytokine Production : The levels of TNF-α were reduced in astrocytes treated with M4, suggesting an anti-inflammatory effect that may be beneficial in neurodegenerative diseases .
In Vivo Studies
In vivo experiments using scopolamine-induced memory impairment models demonstrated that M4 could improve cognitive function; however, the effects were not statistically significant compared to established treatments like galantamine . This suggests that while M4 has potential benefits, further optimization may be required to enhance its bioavailability and efficacy.
Case Studies
One notable study investigated the effects of M4 on cognitive deficits induced by scopolamine in rats. Although M4 did not show significant improvements compared to controls, it did exhibit moderate protective effects against oxidative stress markers . This highlights the need for additional research into dosage optimization and delivery methods.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGONGASYNNKAJ-LDYMZIIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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